

3'-sialyllactose absorption and pharmacokinetics in vivo

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Compound Focus: 3'-Sialyllactose

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Summary of Pharmacokinetic & Biological Activity Data

The table below consolidates the available quantitative data and experimental findings from recent studies.

Aspect	Reported Finding	Experimental Context	Citation
Systemic Absorption	Evidence of absorption and systemic biological effects; plasma concentrations comparable to breastfed infants (IC50 ~15 µg/mL)	Murine model (mice); study on anti-inflammatory and anti-atherosclerosis effects	[1]
Analytical Method for Quantification	Validated LC-MS/MS method for simultaneous quantification of 3'-SL and 6'-SL in rat plasma using a HILIC column.	Rat pharmacokinetic study; method validation	[2]
Anti-inflammatory Mechanism	Attenuates TLR4-induced inflammation; promotes LXR/SREBP1 activity; reduces H3K27 acetylation at specific enhancers.	<i>In vitro</i> (human/murine macrophages) & <i>in vivo</i> (mouse atherosclerosis model)	[1]

Aspect	Reported Finding	Experimental Context	Citation
Bone Homeostasis	Promotes osteogenic differentiation of human bone marrow stromal cells (hBMSCs) via the PI3K/Akt pathway by targeting LAMC2.	<i>In vitro</i> cell culture & <i>in vivo</i> (ovariectomized mouse model)	[3]
Route of Administration	Significant reduction of atherosclerosis via both oral and subcutaneous administration.	<i>In vivo</i> (mouse atherosclerosis model)	[1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the methodologies used in the key studies.

- **1. LC-MS/MS Quantification of 3'-SL in Plasma [2]**
 - **Objective:** To develop a method for the simultaneous quantification of 3'-SL and 6'-SL in rat plasma for a pharmacokinetic study.
 - **Chromatography:** A **HILIC (Hydrophilic Interaction Liquid Chromatography)** phase column was used for separation.
 - **Mobile Phase:** A gradient elution with **ammonium acetate buffer** and **acetonitrile**.
 - **Detection:** **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** in a negative **electrospray ionization (ESI)** mode.
 - **Sample Processing:** A **surrogate matrix** was used to prepare calibration standards and quality control samples to overcome matrix effects.
- **2. Assessing Anti-inflammatory and Anti-atherosclerotic Effects [1]**
 - **In Vitro Models:**
 - **Cells Used:** RAW 264.7 murine macrophage cell line, primary murine Bone Marrow-Derived Macrophages (BMDMs), THP-1 human monocytic cells, and human Peripheral Blood Mononuclear Cells (hPBMCs).
 - **Treatment:** Cells were stimulated with a low-grade dose of **LPS (10 ng/mL)** to model inflammation, with and without co-treatment with 3'-SL.
 - **Readouts:** mRNA levels of inflammatory cytokines (Il1b, Il6, Tnf) measured by transcriptome analysis; protein secretion of cytokines (e.g., IL-6, IL-1 β) measured in

culture medium.

- **In Vivo Model:**

- **Model:** Murine model of atherosclerosis.
- **Dosing:** 3'-SL was administered via both **subcutaneous (s.c.)** and **oral** routes.
- **Outcome Measure:** Significant reduction in the development of atherosclerotic lesions.

- **3. Investigating the Effect on Bone Homeostasis [3]**

- **In Vitro Models:**

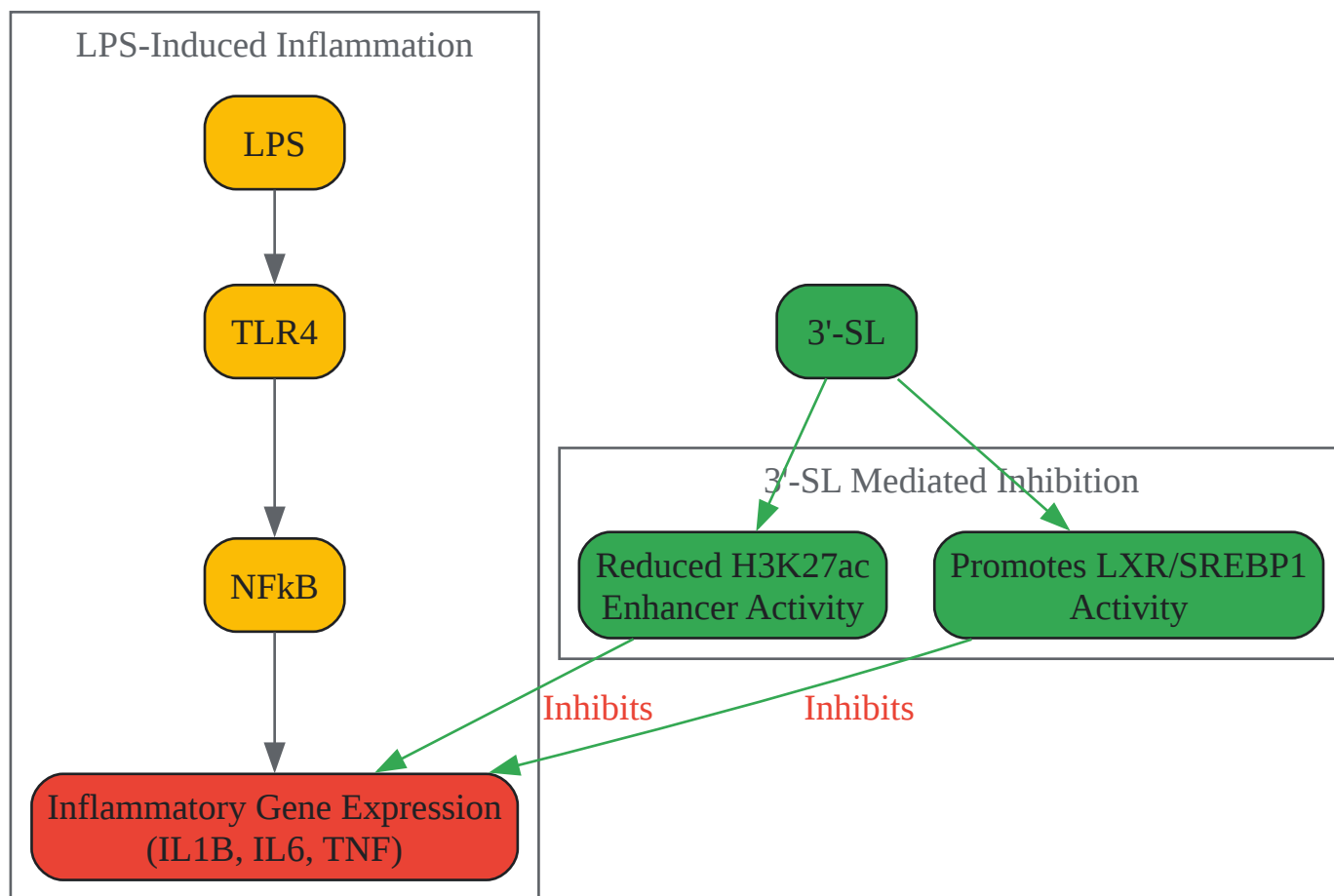
- **Osteogenesis:** Human Bone Marrow Stromal Cells (hBMSCs) were treated with 3'-SL (optimal concentration 100 μ M) under osteogenic conditions. Readouts included ALP staining, Alizarin Red S staining, and RNA-Seq transcriptome analysis.
- **Mechanism:** The role of the **PI3K/Akt pathway** and **LAMC2** gene was investigated using RNA interference (knockdown).
- **Adipogenesis:** Inhibition of adipogenic differentiation of hBMSCs was assessed.
- **Osteoclastogenesis:** Mouse Bone Marrow-Derived Macrophages (BMMs) were used to study the inhibition of RANKL-induced osteoclast differentiation.

- **In Vivo Model:**

- **Model:** Ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis.
- **Outcome:** 3'-SL treatment was shown to alleviate bone loss.

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a key mechanistic pathway for 3'-SL's anti-inflammatory effects, as identified in the research [1].



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This pathway shows that 3'-SL counters inflammation not just by blocking initial triggers, but by modulating the epigenetic and transcriptional machinery in the cell nucleus [1].

Research Gaps and Future Directions

While the data confirms that 3'-SL is absorbed and bioactive, your request for a definitive whitepaper on its pharmacokinetics highlights a gap in the literature. Key parameters like **C_{max}**, **T_{max}**, **AUC**, **half-life**, and **absolute bioavailability** in humans are not detailed in the available public studies.

To advance your research, I suggest:

- **Consulting Specialized Databases:** Directly search pharmacokinetic databases or patent literature, which may contain more detailed ADME (Absorption, Distribution, Metabolism, Excretion) data.

- **Focusing on Efficacy Studies:** The strongest available evidence currently links 3'-SL exposure to systemic biological effects, as outlined above.

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References

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To cite this document: Smolecule. [3'-sialyllactose absorption and pharmacokinetics in vivo].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b574450#3-sialyllactose-absorption-and-pharmacokinetics-in-vivo>]

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